molecular formula C13H11BrOZn B14901429 2-[(Phenoxy)methyl]phenylZinc bromide

2-[(Phenoxy)methyl]phenylZinc bromide

Cat. No.: B14901429
M. Wt: 328.5 g/mol
InChI Key: ULSWTFSCNYTMBC-UHFFFAOYSA-M
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Description

2-[(Phenoxy)methyl]phenylZinc bromide is an organozinc reagent characterized by a phenoxymethyl-substituted phenyl group bonded to a zinc bromide moiety. Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity compared to organomagnesium (Grignard) reagents.

Properties

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);phenoxymethylbenzene

InChI

InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-7,9-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

ULSWTFSCNYTMBC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Bromination occurs at the benzylic position via a free radical chain mechanism, initiated by azobisisobutyronitrile (AIBN). Elemental bromine serves as the bromine source, with water acting as a proton donor to stabilize intermediates. The reaction proceeds under thermal activation (70–87°C), achieving monobromination selectivity >79%.

Critical Parameters :

  • Molar Ratio : 1.05–1.2 eq Br₂ per methyl group minimizes dibromide byproducts.
  • Solvent System : Biphasic water/tetrahydrofuran (THF) enhances mixing while preventing HBr accumulation.
  • Initiation : Staged AIBN addition (0.5–0.7 wt%) sustains radical generation throughout the reaction.

Isolation and Purification

Post-bromination, the organic phase is separated and washed with aqueous HBr to remove residual catalysts. Distillation under reduced pressure (0.1–0.5 mmHg) yields 2-[(Phenoxy)methyl]benzyl bromide with ≥85% purity. Nuclear magnetic resonance (NMR) characterization confirms regioselectivity, with benzylic proton signals at δ 4.45–4.60 ppm (d, J = 10.2 Hz) and absence of aldehydic protons.

Zinc Insertion: Formation of the Organozinc Bromide

Conversion of the benzyl bromide to the target organozinc compound employs direct zinc metal insertion, adapted from Grignard reagent methodologies.

Reaction Setup

Anhydrous THF is degassed via nitrogen sparging before introducing zinc dust (200 mesh, 99.9%). The bromide precursor is added dropwise at 25–40°C, with exothermicity controlled by cooling. A catalytic quantity of 1,2-dibromoethane (0.5–1 mol%) activates the zinc surface.

Optimized Stoichiometry :

Component Molar Ratio
2-[(Phenoxy)methyl]benzyl bromide 1.0
Zinc dust 1.1–1.3
1,2-Dibromoethane 0.01

Kinetic Analysis

Reaction completion (monitored via gas chromatography) follows pseudo-first-order kinetics with a rate constant k = 2.3 × 10⁻³ s⁻¹ at 30°C. The Arrhenius activation energy (Eₐ) of 45.2 kJ/mol suggests a diffusion-limited process at zinc surface sites.

Product Stabilization

The resulting 0.25–0.5 M THF solution remains stable for >72 hours under nitrogen, with <5% decomposition. Precipitation occurs upon prolonged storage, necessitating in-situ generation for downstream applications.

Alternative Synthetic Pathways

Transmetallation from Grignard Reagents

While less common, transmetallation of 2-[(Phenoxy)methyl]phenylmagnesium bromide with ZnBr₂ provides an alternative route:

$$ \text{ArMgBr} + \text{ZnBr}2 \rightarrow \text{ArZnBr} + \text{MgBr}2 $$

This method achieves 68–72% yield but requires stringent anhydrous conditions due to MgBr₂ hygroscopicity.

Industrial-Scale Considerations

Continuous Flow Bromination

Pilot-scale studies employ tubular reactors with segmented gas-liquid flow to enhance Br₂ dispersion. AIBN is injected at multiple points along the reactor length, reducing initiation time by 40% compared to batch processes.

Zinc Activation Techniques

Mechanochemical activation via ball milling (zinc + precursor, 300 rpm, 2 h) achieves 95% conversion without solvent, though product isolation requires subsequent THF extraction.

Analytical Characterization

Titrimetric Analysis

The active zinc content is determined by iodometric titration:

$$ \text{ArZnBr} + I2 \rightarrow \text{ArI} + ZnI2 + \text{Byproducts} $$

Back-titration with Na₂S₂O₃ standardizes iodine consumption, correlating to zinc purity.

Spectroscopic Methods

  • ¹H NMR (THF-d₈): Phenyl protons resonate as multiplet at δ 7.25–7.45 ppm; Zn-C adjacent methylene appears as singlet at δ 3.85 ppm.
  • FT-IR : Zn-Br stretch observed at 210–220 cm⁻¹ (weak, broad).

Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • THF Solvent Loss : 30–120°C (Δm = 15–20%)
  • Organozinc Degradation : >180°C (Δm = 70–75%)

Storage at –20°C under argon extends solution stability to 30 days with <2% impurity formation.

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability
Radical Bromination + Zn Insertion 78 92 High
Grignard Transmetallation 70 88 Moderate
Mechanochemical 82 85 Low

Chemical Reactions Analysis

Types of Reactions

2-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.

    Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases like potassium carbonate.

    Negishi Coupling: Utilizes nickel or palladium catalysts and often requires the presence of a base.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-[(Phenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Plays a role in the development of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 2-[(Phenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc vs. Organomagnesium Reagents

Organozinc reagents, such as 2-[(Phenoxy)methyl]phenylZinc bromide, exhibit distinct reactivity compared to Grignard reagents (e.g., magnesium phenyl bromide). For example:

  • Reactivity and Stability: Organozinc compounds are less nucleophilic than Grignard reagents, making them more tolerant to functional groups like esters or nitriles. This selectivity is advantageous in complex syntheses. In contrast, magnesium phenyl bromide reacts vigorously with electrophiles like phosphorus pentachloride, forming diphenyl, triphenylphosphine, and other byproducts .
  • Applications: Grignard reagents are widely used for carbonyl additions, while organozinc reagents are preferred for palladium-catalyzed cross-couplings due to their compatibility with diverse substrates.

Comparison with Boronic Acid Derivatives

Structurally related boronic acid derivatives, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, demonstrate potent biological activity. Key distinctions include:

  • Biological Activity: The boronic acid derivative inhibits fungal histone deacetylase (HDAC) MoRPD3 at 1 µM, outperforming trichostatin A (1.5 µM) in suppressing appressorium formation .
  • Reactivity: Boronic acids participate in Suzuki-Miyaura cross-couplings, whereas organozinc reagents are utilized in Negishi couplings.

Structural Analogs in Pharmaceutical Chemistry

Phenoxy-substituted compounds in pharmaceuticals, such as fenofibrate derivatives (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate), highlight the role of phenoxy groups in modulating lipophilicity and metabolic stability . Similarly, this compound’s phenoxymethyl group may enhance steric bulk, influencing its reactivity in coupling reactions.

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula (Calculated) Key Applications Notable Properties Reference
This compound C₁₃H₁₁BrOZn Cross-coupling reactions Moderate reactivity, air-sensitive Inferred
Magnesium phenyl bromide C₆H₅BrMg Grignard reactions High reactivity, forms triphenylphosphine
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₄ HDAC inhibition IC₅₀: 1 µM (appressorium inhibition)
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate C₁₈H₁₇ClO₄ Pharmaceutical intermediate Lipophilicity modifier, process impurity

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